molecular formula C15H12N2O2 B096234 Ethyl benzo[c]cinnoline-4-carboxylate CAS No. 19174-80-2

Ethyl benzo[c]cinnoline-4-carboxylate

Cat. No. B096234
CAS RN: 19174-80-2
M. Wt: 252.27 g/mol
InChI Key: RLYCHJXNFILQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl benzo[c]cinnoline-4-carboxylate is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a heterocyclic aromatic organic compound that has a benzene ring fused with a cinnoline ring. The synthesis of this compound has been developed using various methods.

Mechanism of Action

The mechanism of action of Ethyl benzo[c]cinnoline-4-carboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes or proteins involved in cell growth and replication. It may also induce apoptosis by activating certain pathways in the cell.
Biochemical and Physiological Effects:
Ethyl benzo[c]cinnoline-4-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as DNA polymerase and reverse transcriptase. It has also been found to induce apoptosis by activating the caspase pathway. Furthermore, it has been shown to have anti-inflammatory activity by inhibiting the production of certain cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl benzo[c]cinnoline-4-carboxylate in lab experiments include its potential use in various scientific research applications, such as cancer research and antiviral research. It has also been found to have low toxicity and high selectivity. However, the limitations of using this compound include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of Ethyl benzo[c]cinnoline-4-carboxylate. One direction is to further investigate its potential use in cancer research, particularly in combination with other anticancer agents. Another direction is to study its potential use as an antiviral agent against emerging viruses, such as Zika virus and Ebola virus. Furthermore, future studies could investigate the potential use of this compound in other scientific research applications, such as neurodegenerative diseases and autoimmune diseases.

Synthesis Methods

The synthesis of Ethyl benzo[c]cinnoline-4-carboxylate has been developed using various methods. One of the most common methods involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction results in the formation of Ethyl benzo[c]cinnoline-4-carboxylate.

Scientific Research Applications

Ethyl benzo[c]cinnoline-4-carboxylate has been studied extensively for its potential use in various scientific research applications. It has been found to have anticancer, antiviral, and antimicrobial properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of certain viruses, such as herpes simplex virus and influenza virus. Furthermore, it has been shown to have antimicrobial activity against various bacteria and fungi.

properties

CAS RN

19174-80-2

Product Name

Ethyl benzo[c]cinnoline-4-carboxylate

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl benzo[c]cinnoline-4-carboxylate

InChI

InChI=1S/C15H12N2O2/c1-2-19-15(18)12-8-5-7-11-10-6-3-4-9-13(10)16-17-14(11)12/h3-9H,2H2,1H3

InChI Key

RLYCHJXNFILQEA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23

synonyms

Benzo[c]cinnoline-4-carboxylic acid ethyl ester

Origin of Product

United States

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